Pentaoxyde d'iode

Vue d'ensemble

Description

Iodopentoxide, also known as iodine (V) oxide and diiodine pentoxide, is a chemical compound with the formula I2O5 . It is the anhydride of iodic acid and the only stable oxide of iodine . It is used as a metal-free catalyst for the difunctionalization of indoles with thiophenols . It can also be used for the dibromination and bromohydroxylation of olefins . Passivated iodopentoxide can be used as an iodine-rich oxidizer in nanoenergetic formulations .

Synthesis Analysis

Iodopentoxide is prepared by dehydration of iodic acid at 240°C . It is commercially available and can be used for various applications .

Molecular Structure Analysis

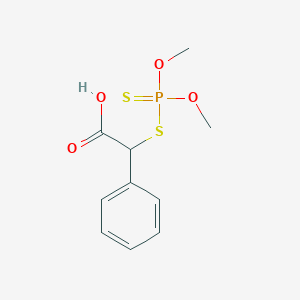

The molecular formula of iodopentoxide is I2O5 . It has iodine and oxide ions. The iodine is in its +5 oxidation state . The molecular weight of iodopentoxide is 333.81 g/mol .

Chemical Reactions Analysis

Iodopentoxide is a strong oxidizing agent and reacts with various oxidizable substances . It oxidizes carbon monoxide to carbon dioxide . The reaction is quantitative and used to measure carbon monoxide in the air .

Physical And Chemical Properties Analysis

Iodopentoxide is a white solid . It breaks down to iodine and oxygen when heated . It reacts with carbon monoxide to make carbon dioxide and iodine . The physical and chemical properties of iodopentoxide are represented by five quantitative descriptors .

Applications De Recherche Scientifique

Matériaux énergétiques

Les oxydes d'iode (V) (I2O5, HI3O8 et HIO3) promettent d'être des oxydants efficaces dans les matériaux énergétiques pour diverses applications . Ce potentiel est largement dû à leur capacité à augmenter la densité énergétique et l'impulsion de pression dans les composites énergétiques multicomposants .

Applications biocides

Les oxydes d'iode (V) ont la capacité de produire de l'iode gazeux (I2) et de l'iodure d'hydrogène corrosif (HI) pendant la décomposition, qui présentent un comportement biocide envers les agents biologiques tels que l'anthrax . Cela les rend utiles pour neutraliser les agents bactériens libérés dans certains systèmes d'armes .

Production de films

La production de films particulaires d'oxydes d'iode (V) est une autre application. L'influence de la sonication et de la solvatation des particules en suspension dans divers solvants alcool/cétone/ester sur la structure physique des films obtenus par centrifugation ou dépôt par goutte est examinée en détail par microscopie électronique, diffraction des rayons X sur poudre et spectroscopie d'absorption UV-visible .

Oxydation des solvants

Pour certains solvants, l'oxyde d'iode oxyde le solvant, produisant I2 et abaissant le pH de la suspension . Cette propriété peut être utilisée dans diverses réactions et procédés chimiques.

Applications atmosphériques et biologiques

Les acides iodiques, qui peuvent être produits à partir de pentaoxyde d'iode, sont largement étudiés dans les applications atmosphériques et biologiques . Leurs propriétés hydrophiles inhérentes introduisent des complexités qui affectent leur fonctionnalité et leur réactivité .

Cellules solaires

Le développement des cellules solaires à pérovskite (CSP) a connu un essor remarquable au cours de la dernière décennie, permettant la mise au point de dispositifs photovoltaïques peu coûteux, flexibles et à haut rendement . Le this compound joue un rôle crucial dans la chimie de ces cellules

Mécanisme D'action

Target of Action

Iodine pentoxide, also known as iodopentoxide, primarily targets electron-rich arenes . It acts as a reaction promoter in the oxidative selenation and seleno/thiocyanation of these arenes .

Mode of Action

Iodine pentoxide interacts with its targets through an electrophilic substitution process . It promotes the regioselective selenation of electron-rich arenes under ambient conditions . This interaction results in various changes, including the formation of different compounds such as 3-seleno and 3-thiocyanoindoles .

Biochemical Pathways

It’s known that iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .

Pharmacokinetics

It’s known that iodine pentoxide is soluble in water and nitric acid, but insoluble in ethanol, ether, and cs2 . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of iodine pentoxide results in various molecular and cellular effects. For instance, it can easily oxidize carbon monoxide to carbon dioxide at room temperature . It also forms iodyl salts with SO3 and S2O6F2, but iodosyl salts with concentrated sulfuric acid .

Action Environment

The action, efficacy, and stability of iodine pentoxide can be influenced by environmental factors. For instance, it’s known that iodine pentoxide decomposes to iodine (vapor) and oxygen when heated to about 350 °C . Also, the reaction of iodine pentoxide can be influenced by the presence of water, as it’s produced by dehydrating iodic acid at 200 °C in a stream of dry air .

Propriétés

IUPAC Name |

iodyl iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2O5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCJSDBWZTASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=I(=O)OI(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2O5 | |

| Record name | iodine pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923305 | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Iodine pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12029-98-0 | |

| Record name | Iodine pentoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12029-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine oxide (I2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodine pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPU35C0Q0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)